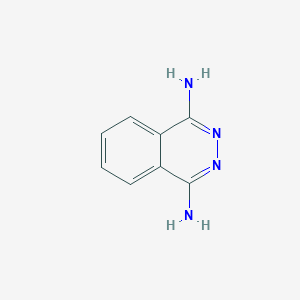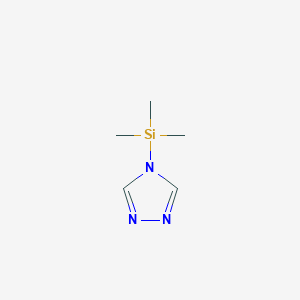
Trimethyl(1,2,4-triazol-4-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(1,2,4-triazol-4-yl)silane, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TTS belongs to the family of organosilicon compounds and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
Wirkmechanismus
Trimethyl(1,2,4-triazol-4-yl)silane is a silicon-containing compound that has a unique mechanism of action. Trimethyl(1,2,4-triazol-4-yl)silane can undergo hydrolysis in the presence of water to form silanol and 1,2,4-triazole. The silanol can then react with other silanol molecules to form a network of silicon-oxygen bonds, leading to the formation of various silicon-containing materials.
Biochemische Und Physiologische Effekte
Trimethyl(1,2,4-triazol-4-yl)silane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trimethyl(1,2,4-triazol-4-yl)silane can induce cytotoxicity in cancer cells, suggesting its potential as an anticancer agent. Trimethyl(1,2,4-triazol-4-yl)silane has also been shown to exhibit antifungal activity against various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Trimethyl(1,2,4-triazol-4-yl)silane is its unique properties, which make it a versatile reagent for various applications. Trimethyl(1,2,4-triazol-4-yl)silane is also relatively easy to synthesize and handle, making it an ideal reagent for lab experiments. However, Trimethyl(1,2,4-triazol-4-yl)silane has some limitations, including its high reactivity with water and air, which can lead to the formation of unwanted byproducts. Trimethyl(1,2,4-triazol-4-yl)silane can also be expensive, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Trimethyl(1,2,4-triazol-4-yl)silane. One of the primary directions is the development of new synthetic methods for Trimethyl(1,2,4-triazol-4-yl)silane that are more efficient and cost-effective. Another direction is the study of Trimethyl(1,2,4-triazol-4-yl)silane's potential as an anticancer agent and its mechanism of action. Further studies are also needed to explore Trimethyl(1,2,4-triazol-4-yl)silane's potential as an antifungal agent and its effects on various fungal species.
Synthesemethoden
The synthesis of Trimethyl(1,2,4-triazol-4-yl)silane involves the reaction between 1,2,4-triazole and trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction yields Trimethyl(1,2,4-triazol-4-yl)silane as a colorless liquid with a boiling point of 131-133°C.
Wissenschaftliche Forschungsanwendungen
Trimethyl(1,2,4-triazol-4-yl)silane has been extensively used in scientific research due to its unique properties. One of the primary applications of Trimethyl(1,2,4-triazol-4-yl)silane is in the field of materials science, where it is used as a precursor for the synthesis of various silicon-containing materials, such as silicon carbide and silicon nitride. Trimethyl(1,2,4-triazol-4-yl)silane is also used in organic chemistry as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
Eigenschaften
CAS-Nummer |
18827-14-0 |
|---|---|
Produktname |
Trimethyl(1,2,4-triazol-4-yl)silane |
Molekularformel |
C5H11N3Si |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
trimethyl(1,2,4-triazol-4-yl)silane |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3 |
InChI-Schlüssel |
YXIMDWIDDDTNPG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NN=C1 |
Kanonische SMILES |
C[Si](C)(C)N1C=NN=C1 |
Synonyme |
4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



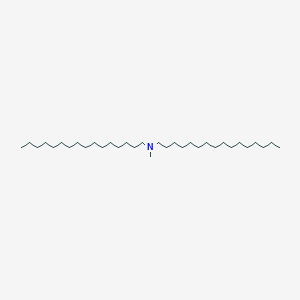
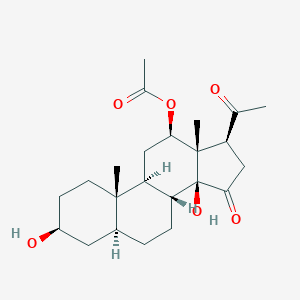
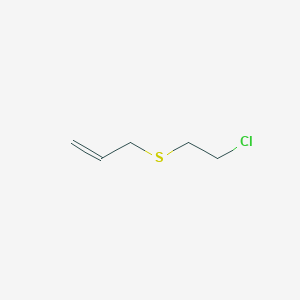
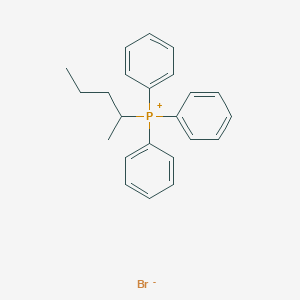
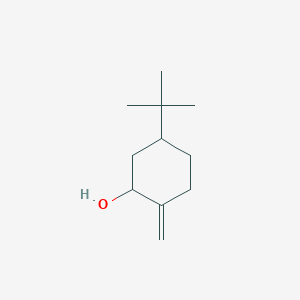
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
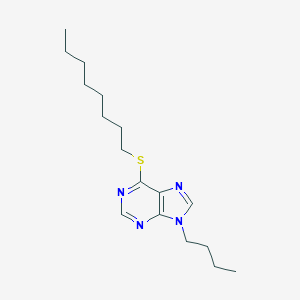
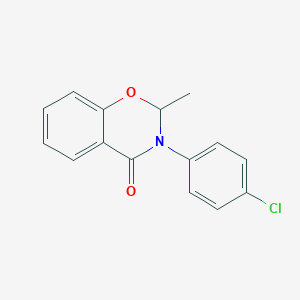
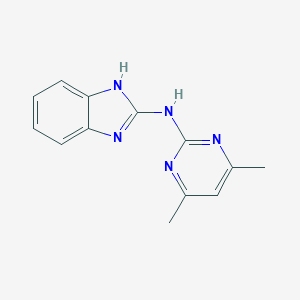
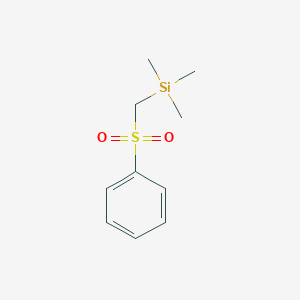
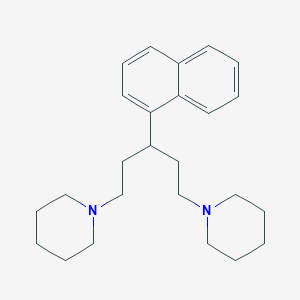
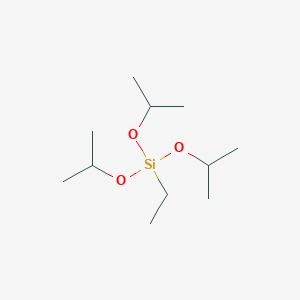
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
